![molecular formula C16H20BrN3O3S B2688030 2-(4-bromo-2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 685556-89-2](/img/structure/B2688030.png)
2-(4-bromo-2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 2-(4-bromo-2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide, has a molecular formula of C16H20BrN3O3S and a molecular weight of 414.32 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom attached to a tert-butylphenoxy group, an acetamide group, and a 1,3,4-thiadiazol-2-yl group with a methoxymethyl substituent .Aplicaciones Científicas De Investigación
Bioequivalence and Pharmacokinetics Studies
Research into compounds with complex structures often involves bioequivalence studies to compare different formulations and their pharmacokinetic parameters. For instance, studies on non-steroidal anti-inflammatory agents explore how different formulations affect absorption and metabolism in the human body (Annunziato & di Renzo, 1993). Such studies are crucial for understanding how variations in compound structure can impact their efficacy and safety as pharmaceutical agents.
Environmental Contaminants Monitoring
Compounds with brominated and acetamide groups are frequently studied for their presence in the environment and potential as environmental contaminants. For example, research on brominated flame retardants examines their occurrence in human serum and breast milk, highlighting the importance of monitoring persistent organic pollutants (Zhou et al., 2014). This research area underscores the significance of understanding the environmental impact and human exposure risks of various chemical compounds.
Antioxidants and Human Exposure
The study of synthetic phenolic antioxidants, such as butylated hydroxytoluene (BHT), and their metabolites in human samples provides insights into human exposure to synthetic chemicals. These studies are vital for assessing the safety and potential health impacts of widespread chemicals in consumer products (Wang & Kannan, 2019). Research in this field can inform regulatory decisions and public health recommendations regarding chemical use and exposure.
Biomonitoring and Human Health Implications
Biomonitoring studies, such as those assessing exposure to fragrance chemicals and their metabolites, are crucial for understanding the human health implications of chemical exposure. These studies provide valuable data on how chemicals are metabolized and eliminated in the human body, and their potential effects on health (Scherer et al., 2020). Such research is essential for the development of safe and effective chemical compounds, including pharmaceuticals and consumer products.
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O3S/c1-16(2,3)11-7-10(17)5-6-12(11)23-8-13(21)18-15-20-19-14(24-15)9-22-4/h5-7H,8-9H2,1-4H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAXWLJIZXCYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=NN=C(S2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(3-Nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2687947.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2687949.png)
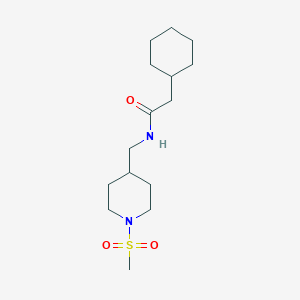
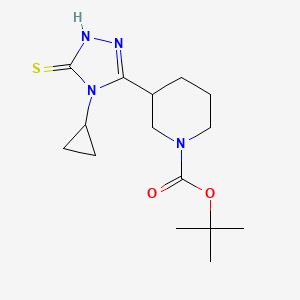
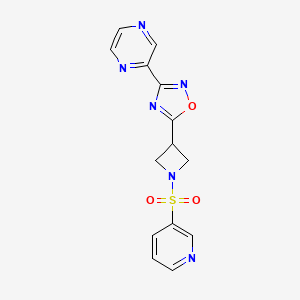
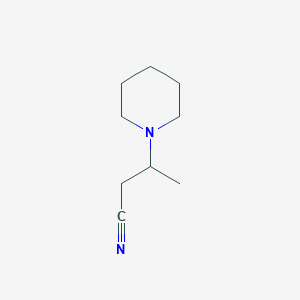
![Methyl 4-[2-(benzylamino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2687957.png)
![tert-butyl N-[(1R,2R)-2-cyclopropanesulfonamidocyclohexyl]carbamate](/img/structure/B2687958.png)
![2-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2687959.png)
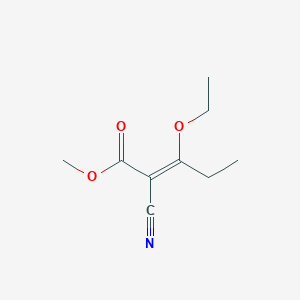

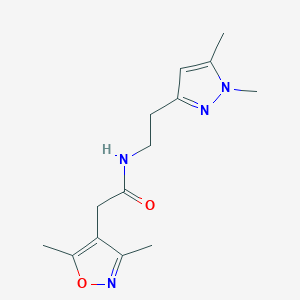
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone](/img/structure/B2687968.png)